L-Arginine beta-naphthylamide hydrochloride L-Arginine beta-naphthylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 18905-73-2
VCID: VC21542668
InChI: InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl
Molecular Formula: C16H22ClN5O
Molecular Weight: 335.83 g/mol

L-Arginine beta-naphthylamide hydrochloride

CAS No.: 18905-73-2

Cat. No.: VC21542668

Molecular Formula: C16H22ClN5O

Molecular Weight: 335.83 g/mol

* For research use only. Not for human or veterinary use.

L-Arginine beta-naphthylamide hydrochloride - 18905-73-2

CAS No. 18905-73-2
Molecular Formula C16H22ClN5O
Molecular Weight 335.83 g/mol
IUPAC Name (2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride
Standard InChI InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1
Standard InChI Key WEVOXPYVEJEKIT-UQKRIMTDSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N.Cl
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl

Fundamental Chemical Properties and Structure

Chemical Identity and Nomenclature

L-Arginine beta-naphthylamide hydrochloride is a synthetic derivative of the amino acid L-arginine. The compound is formed through the condensation of the carboxy group of L-arginine with the amino group of 2-naphthylamine, creating an amide linkage . This structural modification significantly alters the functional properties while retaining some of the biological activity associated with the parent amino acid.

The compound is identified by several key parameters:

  • CAS Number: 18905-73-2 (hydrochloride form)

  • Molecular Formula: C16H22ClN5O

  • Molecular Weight: 335.83 g/mol

  • Parent Compound CAS: 7182-70-9 (non-hydrochloride form)

The compound is also known by several synonyms including:

  • L-Arginine 2-naphthylamide hydrochloride

  • Arg-beta-naphthylamide hydrochloride

  • L-Arginine-β-naphthylamide hydrochloride

Structural Characteristics and Physical Properties

The molecular structure comprises the amino acid L-arginine linked to a naphthalene ring system through an amide bond. This combination creates a compound with both hydrophilic and hydrophobic regions, influencing its solubility and interaction with biological systems.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight335.83 g/mol
Base Compound Weight299.37 g/mol
XLogP3-AA0.6
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3
Rotatable Bond Count6
Exact Mass299.17461031 Da

The compound's moderate lipophilicity (XLogP3-AA value of 0.6) suggests a balance between aqueous solubility and membrane permeability, which is advantageous for many biological applications . The presence of four hydrogen bond donors and three acceptors contributes to its interaction potential with biological macromolecules, particularly proteins and enzymes.

Biochemical Significance and Research Applications

Enzyme Interaction Studies

L-Arginine beta-naphthylamide hydrochloride serves as a potent substrate for nitric oxide synthase (NOS), an enzyme crucial in cardiovascular health and metabolic processes . This interaction makes it particularly valuable in enzyme assays designed to study NOS activity, providing researchers with tools to investigate:

  • Enzymatic reaction kinetics

  • Inhibitor screening and development

  • Structure-activity relationships of NOS enzymes

  • Cardiovascular disease mechanisms

The compound's ability to function as a chromogenic substrate further enhances its utility in quantitative enzyme assays, allowing researchers to monitor reaction progress through spectrophotometric methods .

Cell Culture Applications

Researchers frequently utilize L-Arginine beta-naphthylamide hydrochloride to supplement cell culture media, particularly in studies involving endothelial cells . This application supports several research objectives:

  • Promotion of cell growth and viability

  • Investigation of nitric oxide-dependent cellular responses

  • Modeling of vascular endothelial function

  • Development of tissue engineering protocols

The compound's role in cellular research extends to examining pathways involved in inflammation, oxidative stress, and vascular remodeling, all critical processes in cardiovascular physiology and pathology.

Pharmaceutical Research and Development

Vascular Health Applications

L-Arginine beta-naphthylamide hydrochloride has garnered significant interest in pharmaceutical development aimed at enhancing blood flow and improving vascular health . Its potential therapeutic applications include:

  • Development of treatments for hypertension

  • Investigation of vasodilatory mechanisms

  • Enhancement of tissue perfusion in ischemic conditions

  • Modulation of endothelial dysfunction

The compound's involvement in nitric oxide production pathways makes it particularly relevant for cardiovascular drug development, as nitric oxide is a critical mediator of vascular tone and endothelial function.

Neuroscience Research Applications

The neuroprotective potential of L-Arginine beta-naphthylamide hydrochloride has driven its investigation in neuroscience research . Studies have explored its role in:

  • Cognitive enhancement mechanisms

  • Neuroprotection against oxidative stress

  • Neurodegenerative disease models

  • Cerebral blood flow regulation

The compound's ability to influence nitric oxide levels in neural tissues provides a mechanistic basis for these applications, as nitric oxide serves multiple functions in the central nervous system, including neurotransmission, neuroprotection, and cerebrovascular regulation.

Sports Science and Performance Enhancement Research

Nitric Oxide Enhancement Studies

L-Arginine beta-naphthylamide hydrochloride is included in research formulations aimed at improving athletic performance and recovery . The scientific rationale for these applications centers on:

  • Enhanced nitric oxide production

  • Improved blood flow to skeletal muscles

  • Increased nutrient delivery during exercise

  • Potential acceleration of post-exercise recovery

Table 2: Research Applications in Sports Science

Application AreaProposed MechanismRelevant Parameters
Exercise CapacityVasodilation via NOBlood flow, oxygen delivery
Muscle RecoveryEnhanced nutrient deliveryMetabolite clearance, protein synthesis
HypertrophyCellular signalingMuscle protein synthesis, cell volume
Fatigue ResistanceMetabolic efficiencyLactate threshold, oxygen utilization

These applications extend the research utility of the compound beyond traditional biochemical and medical investigations into the realm of exercise physiology and sports performance.

Analytical Considerations and Research Methods

Detection and Quantification

The chromogenic properties of L-Arginine beta-naphthylamide hydrochloride facilitate its detection and quantification in research settings . Common analytical approaches include:

  • Spectrophotometric assays

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry for structural confirmation

  • Enzyme-linked assays for activity measurements

These methods enable researchers to monitor the compound's concentration, purity, and enzymatic interactions in various experimental contexts.

Future Research Directions

Emerging Applications

The versatility of L-Arginine beta-naphthylamide hydrochloride suggests several promising directions for future research:

  • Development of targeted drug delivery systems leveraging its unique structural properties

  • Investigation of its potential in tissue engineering applications

  • Exploration of synergistic effects with other bioactive compounds

  • Application in new diagnostic methodologies for vascular and metabolic disorders

These emerging areas represent the evolving research landscape surrounding this multifunctional compound.

Methodological Advancements

Ongoing improvements in analytical technologies and research methodologies continue to enhance the utility of L-Arginine beta-naphthylamide hydrochloride in scientific investigations. Promising methodological developments include:

  • Advanced imaging techniques to visualize compound distribution in biological systems

  • High-throughput screening approaches for identifying novel applications

  • Computational modeling to predict interactions with various biological targets

  • Precision medicine applications that leverage individual variations in nitric oxide metabolism

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